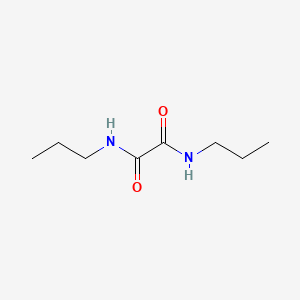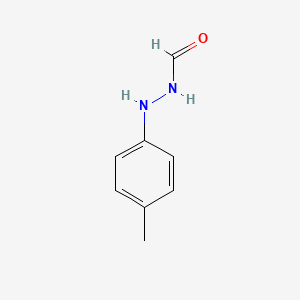
5,6-二甲基喹啉-8-胺
描述
5,6-Dimethylquinolin-8-amine (DMQA) is an organic compound that has been studied for its potential applications in the medical and pharmaceutical fields. It is a quinoline derivative with a molecular formula of C12H13N, and is synthesized from the reaction of 5,6-dimethylquinoline and aniline. DMQA is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. DMQA has also been used in the synthesis of biologically active compounds, such as antimicrobial agents, anti-cancer drugs, and antifungal agents.
科学研究应用
荧光探针开发
合成了一种新的氨基荧光探针,2,6-二甲基喹啉-4-(N-琥珀酰亚胺)甲酸酯(DMQF-OSu),用于光谱荧光测定脂肪族胺。该探针选择性地与一次和二次脂肪族胺反应,产生强荧光,能够快速、简单、敏感地检测自来水和湖水等环境样品中的这些胺(Cao et al., 2003)。
抗癌药物开发
已确定N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,这是一种与5,6-二甲基喹啉-8-胺相关的化合物,被确认为一种有效的凋亡诱导剂和有效的抗癌药物。该化合物在各种癌症模型中表现出优异的血脑屏障穿透性和高效性,突显其作为癌症治疗临床候选药物的潜力(Sirisoma et al., 2009)。
合成受位阻影响的酚类化合物
基于杂环支架的受位阻酚类化合物,如7-氨基-2,4-二甲基喹啉,已被合成。由于其在材料科学和药理学等各个领域的潜在应用,这些化合物引起了人们的兴趣(Gibadullina et al., 2017)。
代谢物谱分析和定量
使用6-氨基喹啉基-N-羟基琥珀酰亚胺酯对一次和二次胺进行衍生化,可以利用液相色谱-电喷雾离子化质谱技术在生物样品中全面分析和定量这些化合物。这种方法有助于鉴定和定量包括氨基酸、生物胺和神经递质在内的广泛范围的胺类代谢物(Boughton et al., 2011)。
Rh催化的C-H键官能化
对8-酰胺喹啉进行Rh催化的C-H键官能化,包括结构类似于5,6-二甲基喹啉-8-胺的化合物,展示了获得喹啉支链胺和二聚体的可行性。该过程具有广泛的底物范围、良好的官能团兼容性,并适用于克级合成,突显了其在有机合成中的实用性(Reddy et al., 2016)。
作用机制
Target of Action
5,6-Dimethylquinolin-8-amine, also known as DMQA, is a type of organic compound Quinolin-8-amines, which are structurally related to dmqa, are known to act as valuable directing groups and ligands for coordination chemistry . They are also used as agents for various diseases .
Mode of Action
Quinolin-8-amines, which are structurally related to dmqa, are synthesized using intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This suggests that DMQA might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that quinolin-8-amines, which are structurally related to dmqa, are involved in the construction of aromatic nitrogen heterocycles . These heterocycles play crucial roles in various biochemical pathways.
Pharmacokinetics
The solubility of dmqa in common organic solvents suggests that it might have good bioavailability.
Result of Action
Given its structural relation to quinolin-8-amines, it might have similar effects, such as acting as a directing group in organic synthesis .
Action Environment
It’s worth noting that the synthesis of quinolin-8-amines, which are structurally related to dmqa, can be conducted under aerobic conditions . This suggests that oxygen levels might influence the action of DMQA.
生化分析
Biochemical Properties
5,6-Dimethylquinolin-8-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a ligand for coordination chemistry and as an agent for various diseases . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
The effects of 5,6-Dimethylquinolin-8-amine on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can impact the expression of genes involved in cell growth and differentiation, thereby influencing overall cell behavior.
Molecular Mechanism
At the molecular level, 5,6-Dimethylquinolin-8-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dimethylquinolin-8-amine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to 5,6-Dimethylquinolin-8-amine may lead to changes in cell viability and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 5,6-Dimethylquinolin-8-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or providing therapeutic benefits . At higher doses, it may cause toxic or adverse effects, including cell damage or death. Understanding these dosage-dependent effects is crucial for developing safe and effective applications of the compound.
Metabolic Pathways
5,6-Dimethylquinolin-8-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of 5,6-Dimethylquinolin-8-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus or mitochondria, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of 5,6-Dimethylquinolin-8-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where it can influence protein synthesis and processing.
属性
IUPAC Name |
5,6-dimethylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFUCAPVUDEZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071612 | |
| Record name | 8-Quinolinamine, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68527-69-5 | |
| Record name | 5,6-Dimethyl-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethyl-8-aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinamine, 5,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethylquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIMETHYL-8-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY4UF2DHT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)







